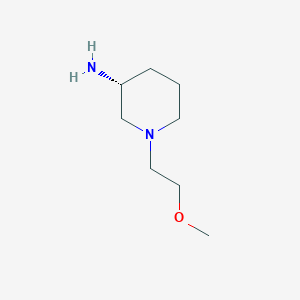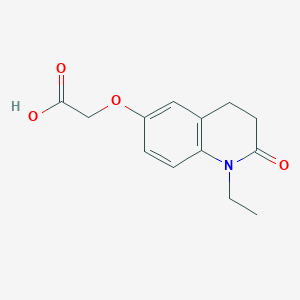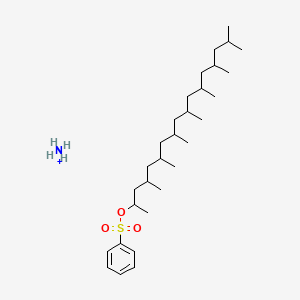
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique structural properties. The compound is characterized by the presence of two tetradecyl chains attached to the glycerol backbone, which is further linked to a phospho-(1’-rac-glycerol) group. This structure imparts amphiphilic properties to the molecule, making it useful in various applications, including membrane studies and liposome formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanol to form 1,2-di-O-tetradecyl-sn-glycerol.
Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent such as phosphorus oxychloride to introduce the phospho group.
Glycerol Addition: The final step involves the addition of racemic glycerol to the phosphorylated intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanol using acid or base catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes or carboxylic acids.
Substitution: The phospho group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts.
Major Products:
Hydrolysis: Glycerol, tetradecanol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Various phospholipid derivatives.
Applications De Recherche Scientifique
Chemistry:
Membrane Studies: The compound is used to study the properties of biological membranes due to its amphiphilic nature.
Liposome Formation: It is a key component in the formation of liposomes, which are used as drug delivery systems.
Biology:
Cell Membrane Models: Used to create artificial cell membranes for studying membrane dynamics and interactions.
Protein-Lipid Interactions: Helps in understanding how proteins interact with lipid bilayers.
Medicine:
Drug Delivery: Liposomes containing this compound are used to encapsulate drugs, enhancing their stability and delivery to target sites.
Vaccine Adjuvants: It is used in the formulation of vaccine adjuvants to improve immune responses.
Industry:
Cosmetics: Used in the formulation of cosmetic products for its emollient properties.
Food Industry: Employed as an emulsifier in various food products.
Mécanisme D'action
The mechanism of action of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily based on its ability to integrate into lipid bilayers. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of cell membranes. This interaction can influence membrane fluidity, permeability, and the activity of membrane-bound proteins. The phospho group can also participate in signaling pathways by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
1,2-dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Similar structure but with myristoyl chains instead of tetradecyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains oleoyl chains, making it more unsaturated compared to the tetradecyl derivative.
1,2-dilinoleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains linoleoyl chains, providing polyunsaturated properties.
Uniqueness: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific chain length and saturation level, which influence its physical properties and interactions with biological membranes. Its ability to form stable liposomes and its role in various biochemical applications make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(tetradecoxy)propyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBXXWMQRJKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)




